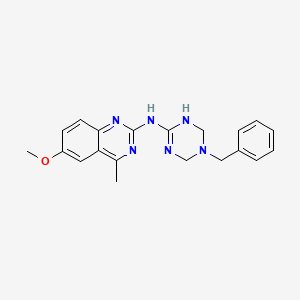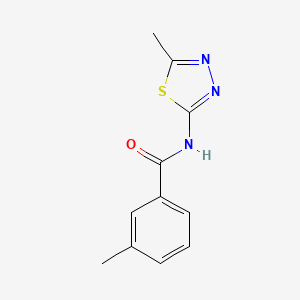![molecular formula C25H30N4O B11191020 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one](/img/structure/B11191020.png)
6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidinone core, substituted with a phenylpiperazine and an isopropylbenzyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. The core can be synthesized through a condensation reaction between appropriate aldehydes and amines under controlled conditions. The phenylpiperazine and isopropylbenzyl groups are then introduced through nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with central nervous system receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various physiological effects, such as anxiolytic or antidepressant activities. The exact pathways and molecular targets involved are still under investigation, but studies suggest that this compound may influence serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
- 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole
Uniqueness
Compared to similar compounds, 6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the isopropylbenzyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in biological applications .
Properties
Molecular Formula |
C25H30N4O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H30N4O/c1-18(2)21-11-9-20(10-12-21)17-23-19(3)26-25(27-24(23)30)29-15-13-28(14-16-29)22-7-5-4-6-8-22/h4-12,18H,13-17H2,1-3H3,(H,26,27,30) |
InChI Key |
VCKPMZBBIMLEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11190944.png)
![2-(1-{[4-(3-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11190945.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11190966.png)

![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B11190974.png)
![3-methoxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B11190978.png)
![5-Chloro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B11190979.png)
![2-Chloro-6-fluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190981.png)
![N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B11190985.png)
![4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190993.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate](/img/structure/B11190997.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11191010.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11191030.png)

